molecular formula C13H25NO2 B12535723 [(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate CAS No. 700870-68-4

[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate

Cat. No.: B12535723
CAS No.: 700870-68-4
M. Wt: 227.34 g/mol
InChI Key: SEILYWRQAOWHGO-GFCCVEGCSA-N
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Description

[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate typically involves the reaction of 1-ethylpiperidine with pentanoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate esterification. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to [(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate but without the ester group.

    Piperidinone: Contains a carbonyl group in place of the ester group.

    Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperidine derivatives may not be suitable.

Properties

CAS No.

700870-68-4

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

[(3R)-1-ethylpiperidin-3-yl]methyl pentanoate

InChI

InChI=1S/C13H25NO2/c1-3-5-8-13(15)16-11-12-7-6-9-14(4-2)10-12/h12H,3-11H2,1-2H3/t12-/m1/s1

InChI Key

SEILYWRQAOWHGO-GFCCVEGCSA-N

Isomeric SMILES

CCCCC(=O)OC[C@@H]1CCCN(C1)CC

Canonical SMILES

CCCCC(=O)OCC1CCCN(C1)CC

Origin of Product

United States

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